Welcome to the BenchChem Online Store!
molecular formula C9H7F2NO B8341327 2-Amino-5,6-difluoroindan-1-one

2-Amino-5,6-difluoroindan-1-one

Cat. No. B8341327
M. Wt: 183.15 g/mol
InChI Key: LPUJJYSXLJLEBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08278442B2

Procedure details

5,6-Difluoroindan-1,2-dione 2-oxime (Preparation 77) (2.70 g, 13.7 mmol) was dissolved in acetic acid (70 mL) and 10% Palladium on carbon (717 mg) added. The reaction mixture was hydrogenated at 50 psi for 72 h, filtered through a pad of celite and washed with chloroform (100 mL). The resulting precipitate was collected by filtration and air dried to give the title compound: δH(DMSO-d6) 3.11 (1H, dd), 3.56 (1H, dd), 4.34 (1H, dd), 7.74-7.94 (2H, m), 8.75 (2H, bs).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
717 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[F:11])[C:7](=[O:12])[C:6](=[N:13]O)[CH2:5]2>C(O)(=O)C.[Pd]>[NH2:13][CH:6]1[CH2:5][C:4]2[C:8](=[CH:9][C:10]([F:11])=[C:2]([F:1])[CH:3]=2)[C:7]1=[O:12]

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
FC=1C=C2CC(C(C2=CC1F)=O)=NO
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
717 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
WASH
Type
WASH
Details
washed with chloroform (100 mL)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
NC1C(C2=CC(=C(C=C2C1)F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.